
Chemical structure and IUPAC name of 3-Bromo-
6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Bromo-6-fluoro-1H-indazole

Cat. No.: B1292445 Get Quote

An In-depth Technical Guide to 3-Bromo-6-fluoro-1H-indazole

Introduction
3-Bromo-6-fluoro-1H-indazole is a heterocyclic building block of significant interest to the

pharmaceutical and medicinal chemistry sectors. The indazole scaffold is a privileged structure

found in numerous biologically active compounds, including several FDA-approved drugs.[1][2]

This particular derivative, featuring bromine and fluorine substitutions, offers versatile handles

for further chemical modification, making it a valuable intermediate in the synthesis of novel

therapeutic agents.[3] Indazole derivatives are particularly prominent in the development of

protein kinase inhibitors, which are crucial in oncology for targeting signaling pathways involved

in cancer cell proliferation.[3] This guide provides a comprehensive overview of its chemical

structure, properties, synthesis, and potential applications for researchers and professionals in

drug development.

Chemical Structure and IUPAC Name
The chemical structure of 3-Bromo-6-fluoro-1H-indazole is characterized by a bicyclic

aromatic system composed of a benzene ring fused to a pyrazole ring. A bromine atom is

substituted at the 3-position, and a fluorine atom is at the 6-position.

IUPAC Name: 3-Bromo-6-fluoro-1H-indazole

Chemical Formula: C₇H₄BrFN₂[4][5]
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SMILES Code: FC1=CC2=C(C=C1)C(Br)=NN2[4][5]

Image of the chemical structure of 3-Bromo-6-fluoro-1H-indazole:

Physicochemical and Spectroscopic Data
The key properties of 3-Bromo-6-fluoro-1H-indazole are summarized in the tables below. This

data is essential for its handling, characterization, and use in synthetic chemistry.

Physicochemical Properties
Property Value Source

CAS Number 885522-04-3 [4][5][6]

Molecular Weight 215.02 g/mol [4][5]

Molecular Formula C₇H₄BrFN₂ [4][5]

Topological Polar Surface Area

(TPSA)
28.68 Å² [5]

logP (Consensus) 2.4645 [5]

Hydrogen Bond Donors 1 [5]

Hydrogen Bond Acceptors 1 [5]

Rotatable Bonds 0 [5]

Storage Conditions
2-8°C, sealed in dry, keep in

dark place
[4]

Predicted Spectroscopic Data
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While experimental spectra for this specific molecule are not widely available in the public

domain, predicted data based on structurally similar compounds provide valuable insights for

characterization.[7]

Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm) Multiplicity Assignment

~13.0 - 13.5 br s N-H

~7.8 - 8.0 dd H-4

~7.6 - 7.7 dd H-7

~7.1 - 7.2 ddd H-5

Note: The N-H proton signal is expected to be broad and its chemical shift is highly dependent

on solvent and concentration.

Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment

~160 (d) C-6 (coupled to F)

~141 C-7a

~122 C-3

~121 (d) C-5

~120 C-3a

~115 (d) C-4

~100 (d) C-7

Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Functional Group Assignment

3100 - 3000 N-H stretch

1620 - 1600 C=C aromatic stretch

1500 - 1450 C=N stretch

1250 - 1200 C-F stretch

800 - 750 C-H out-of-plane bend

600 - 550 C-Br stretch

Synthesis and Experimental Protocols
The synthesis of substituted indazoles can be achieved through various methods. A common

approach involves the cyclization of appropriately substituted anilines. Below is a plausible

synthetic workflow and a detailed experimental protocol.

Synthetic Workflow Diagram
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Synthetic Workflow for 3-Bromo-6-fluoro-1H-indazole

2-Amino-4-fluorobenzonitrile

Diazotization
(NaNO₂, H₂SO₄, 0-5°C)

Intermediate Diazonium Salt

Cyclization

6-Fluoro-1H-indazole

Bromination
(NBS or Br₂ in Acetic Acid)

3-Bromo-6-fluoro-1H-indazole

Click to download full resolution via product page

Caption: A plausible multi-step synthesis of 3-Bromo-6-fluoro-1H-indazole.

Detailed Experimental Protocol: Synthesis
This protocol is a generalized procedure adapted from methods for synthesizing similar

indazole derivatives.[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b1292445?utm_src=pdf-body-img
https://www.benchchem.com/product/b1292445?utm_src=pdf-body
https://www.benchchem.com/pdf/Technical_Support_Center_Synthesis_of_3_Bromo_6_trifluoromethyl_1H_indazole.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1292445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Diazotization and Cyclization to form 6-Fluoro-1H-indazole

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer,

and dropping funnel, dissolve 2-amino-4-fluorobenzonitrile in a suitable acidic medium (e.g.,

a mixture of acetic acid and sulfuric acid).

Cooling: Cool the solution to 0-5 °C using an ice-salt bath.

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise,

ensuring the internal temperature is maintained below 5 °C.

Reaction: Stir the mixture vigorously at this temperature for 1-2 hours.

Cyclization: Slowly heat the reaction mixture to 60-70 °C and maintain this temperature for 2-

3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Workup: Once the reaction is complete, cool the mixture to room temperature and carefully

neutralize it with a base (e.g., concentrated sodium hydroxide solution) until a precipitate

forms.

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry

under vacuum to yield 6-fluoro-1H-indazole.

Step 2: Bromination of 6-Fluoro-1H-indazole

Dissolution: Dissolve the 6-fluoro-1H-indazole obtained from Step 1 in a suitable solvent,

such as glacial acetic acid.

Brominating Agent: Slowly add a solution of bromine in acetic acid or N-Bromosuccinimide

(NBS) portion-wise at room temperature.

Reaction: Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC or

HPLC.

Quenching: Upon completion, pour the reaction mixture into an aqueous solution of sodium

thiosulfate to quench any excess bromine.
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Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate) three

times.

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous

sodium sulfate, and filter.

Purification: Concentrate the organic solvent under reduced pressure. Purify the crude

product by column chromatography on silica gel or by recrystallization to obtain pure 3-
Bromo-6-fluoro-1H-indazole.

Biological Relevance and Applications in Drug
Discovery
Indazole derivatives are renowned for their wide range of pharmacological activities, including

anti-cancer, anti-inflammatory, and anti-bacterial properties.[1] 3-Bromo-6-fluoro-1H-indazole
serves as a key intermediate for creating more complex molecules, primarily through

palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig

amination. The bromine at the C3 position is particularly amenable to these transformations.

Application as a Kinase Inhibitor Scaffold
A primary application of this scaffold is in the development of protein kinase inhibitors.[3]

Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a

hallmark of cancer. By functionalizing the indazole core, medicinal chemists can design potent

and selective inhibitors that target the ATP-binding site of specific kinases, thereby blocking

downstream signaling and inhibiting tumor growth.

Generic Kinase Signaling Pathway
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Generic Kinase Signaling Pathway Inhibition
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Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an indazole-based drug.

Analytical Characterization Workflow
Proper characterization is crucial to confirm the identity and purity of the synthesized

compound. A standard workflow involves spectroscopic and spectrometric techniques.

Analytical Workflow Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b1292445?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1292445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analytical Workflow for Compound Characterization
Synthesized Product

(Crude 3-Bromo-6-fluoro-1H-indazole)

Purification
(Column Chromatography / Recrystallization)

Purity Assessment
(HPLC, LC-MS) Structural Confirmation

Final Characterized Compound

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F)

Mass Spectrometry
(HRMS) IR Spectroscopy

Click to download full resolution via product page

Caption: Standard workflow for the purification and structural elucidation of the title compound.

Experimental Protocols: Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy[7][9]

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

¹H NMR Acquisition: Acquire a standard one-pulse ¹H NMR spectrum. Use a sufficient

number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer relaxation

delay and a greater number of scans will be necessary compared to ¹H NMR.
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¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum to confirm the fluorine

substitution.

Data Processing: Process the data using appropriate window functions, perform Fourier

transformation, and reference the spectra to the residual solvent peak or an internal

standard.

Infrared (IR) Spectroscopy[9]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, typically with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR

crystal.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a

background spectrum of the empty ATR crystal first for subtraction.

Analysis: Identify characteristic absorption bands corresponding to the functional groups

present in the molecule.

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,

methanol, acetonitrile).

Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (HRMS) using

an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare

it with the calculated theoretical mass to confirm the elemental composition.

Conclusion
3-Bromo-6-fluoro-1H-indazole is a strategically important building block in medicinal

chemistry. Its versatile chemical handles allow for diverse functionalization, providing access to

a wide array of novel compounds. Its prevalence as a core scaffold in kinase inhibitors

underscores its significance in the development of targeted cancer therapies. The synthetic and
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analytical protocols detailed in this guide offer a foundational framework for researchers and

drug development professionals to effectively utilize this compound in their research

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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